molecular formula C22H25NO6 B3835418 1-tert-butyl 2-(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl) 1,2-pyrrolidinedicarboxylate

1-tert-butyl 2-(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl) 1,2-pyrrolidinedicarboxylate

Cat. No. B3835418
M. Wt: 399.4 g/mol
InChI Key: NBJMBGBVNTWYBK-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a tert-butyl group, a cyclopenta[c]chromen group (which is a type of polycyclic aromatic hydrocarbon), and a pyrrolidinedicarboxylate group. These groups suggest that the compound may have interesting chemical properties and potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be quite complex. The cyclopenta[c]chromen group suggests a polycyclic structure, while the pyrrolidinedicarboxylate group contains a nitrogen atom, indicating the presence of a heterocycle .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the carbonyl groups in the pyrrolidinedicarboxylate portion could potentially undergo reactions such as nucleophilic addition or condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of polar functional groups like carbonyl groups could influence its solubility in different solvents .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action of this compound .

Safety and Hazards

Without specific data, it’s difficult to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its reactivity. It could potentially be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry, among others .

properties

IUPAC Name

1-O-tert-butyl 2-O-(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) pyrrolidine-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO6/c1-22(2,3)29-21(26)23-11-5-8-17(23)20(25)27-13-9-10-15-14-6-4-7-16(14)19(24)28-18(15)12-13/h9-10,12,17H,4-8,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBJMBGBVNTWYBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)OC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-O-tert-butyl 2-O-(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) pyrrolidine-1,2-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-tert-butyl 2-(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl) 1,2-pyrrolidinedicarboxylate
Reactant of Route 2
Reactant of Route 2
1-tert-butyl 2-(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl) 1,2-pyrrolidinedicarboxylate
Reactant of Route 3
Reactant of Route 3
1-tert-butyl 2-(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl) 1,2-pyrrolidinedicarboxylate
Reactant of Route 4
Reactant of Route 4
1-tert-butyl 2-(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl) 1,2-pyrrolidinedicarboxylate
Reactant of Route 5
1-tert-butyl 2-(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl) 1,2-pyrrolidinedicarboxylate
Reactant of Route 6
Reactant of Route 6
1-tert-butyl 2-(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl) 1,2-pyrrolidinedicarboxylate

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